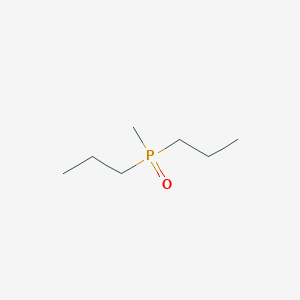

Phosphine oxide, methyldipropyl-

Description

Significance of Phosphine (B1218219) Oxides in Contemporary Chemical Research

Phosphine oxides are far more than mere byproducts of chemical reactions; they are pivotal compounds in modern chemical research. Their inherent stability and strong hydrogen bond accepting capabilities make them valuable in a variety of applications. bldpharm.com In the realm of medicinal chemistry, the incorporation of a phosphine oxide moiety into a drug candidate can significantly enhance its solubility and metabolic stability. bldpharm.comnih.gov A notable example is the anticancer drug brigatinib, which features a phosphine oxide group. bldpharm.com

Furthermore, phosphine oxides serve as crucial ligands in homogeneous catalysis, influencing the electronic properties of metal centers and thereby directing the outcome of catalytic processes. wikipedia.org They are also employed as extractants for metal ions, as photoinitiators in polymer chemistry, and as reagents in organic synthesis. wikipedia.orgtaylorandfrancis.com The continuous exploration of phosphine oxides underscores their expanding role in addressing contemporary scientific challenges.

Historical Context of Phosphine Oxide Investigations

The study of organophosphorus compounds, including phosphine oxides, has a rich history dating back to the 19th century. The synthesis of the first compounds with a direct carbon-phosphorus bond marked a significant milestone. Early investigations often focused on the fundamental reactivity of these molecules.

Tertiary phosphine oxides, the most common type, were historically often seen as the stable end-products of reactions involving tertiary phosphines. wikipedia.org A significant area of research has been the development of methods to reduce phosphine oxides back to their corresponding phosphines, which are themselves highly valuable ligands and reagents. wikipedia.org Over the decades, the perception of phosphine oxides has evolved from that of a stable, somewhat inert byproduct to that of a versatile and highly functional molecule with a wide array of practical applications. acs.org

Phosphine oxide, methyldipropyl- : A Closer Look

While the broader class of phosphine oxides has been extensively studied, detailed research focusing solely on "Phosphine oxide, methyldipropyl-" is limited in publicly accessible scientific literature. However, by examining its structure and the established principles of organophosphorus chemistry, we can deduce its fundamental properties and potential areas of application.

Physicochemical Properties

| Property | Value |

| CAS Number | 89980-10-9 |

| Chemical Formula | C₇H₁₇OP |

| Molecular Weight | 148.18 g/mol |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

This table presents basic identifiers and computed properties for Phosphine oxide, methyldipropyl-. Specific experimental data such as melting point, boiling point, and spectroscopic data are not widely reported.

Structure and Bonding

"Phosphine oxide, methyldipropyl-" is a tertiary phosphine oxide. Its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one methyl group and two propyl groups. The P=O bond is highly polar and is the dominant feature influencing the molecule's properties. wikipedia.org The geometry around the phosphorus atom is tetrahedral.

Synthesis

General methods for the synthesis of tertiary phosphine oxides are well-established. The most common route is the oxidation of the corresponding tertiary phosphine. wikipedia.org For "Phosphine oxide, methyldipropyl-", this would involve the oxidation of methyldipropylphosphine. Common oxidizing agents for this transformation include hydrogen peroxide or simply exposure to air, as many trialkylphosphines are susceptible to oxidation. wikipedia.org

Another general synthetic route is the Arbuzov reaction, a cornerstone of organophosphorus chemistry. While specific synthetic procedures for "Phosphine oxide, methyldipropyl-" are not detailed in readily available literature, its preparation would likely follow these conventional methods.

Research Findings and Potential Applications

Given the limited specific research on "Phosphine oxide, methyldipropyl-", its applications can be inferred from its structural analogues. As a trialkylphosphine oxide, it possesses a basic oxygen atom capable of coordinating to metal ions. This suggests potential utility in the following areas:

Solvent Extraction: Similar to other phosphine oxides like tri-n-octylphosphine oxide (TOPO), it could potentially be used as an extractant for various metals in hydrometallurgical processes. The lone pair electrons on the oxygen atom can effectively coordinate with metal cations, facilitating their transfer from an aqueous to an organic phase.

Catalysis: While less common than phosphines as ligands, phosphine oxides can act as ligands in certain catalytic systems. wikipedia.org Their stability can be an advantage in high-temperature reactions.

Surfactants: The amphiphilic nature of "Phosphine oxide, methyldipropyl-", with a polar head group (P=O) and nonpolar alkyl tails, suggests potential surfactant properties.

It is important to reiterate that these are potential applications based on the general behavior of tertiary phosphine oxides. Dedicated research would be required to validate and optimize the use of "Phosphine oxide, methyldipropyl-" in any of these roles.

Structure

3D Structure

Properties

CAS No. |

89980-10-9 |

|---|---|

Molecular Formula |

C7H17OP |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1-[methyl(propyl)phosphoryl]propane |

InChI |

InChI=1S/C7H17OP/c1-4-6-9(3,8)7-5-2/h4-7H2,1-3H3 |

InChI Key |

RLHYSKMZJMLDSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(C)CCC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Phosphine Oxides

Phosphine (B1218219) Oxide Formation Mechanisms

Phosphine oxides are compounds containing a phosphoryl group (P=O), characterized by a highly polarized and strong double bond. They are most notably formed through the oxidation of phosphines or as stoichiometric byproducts in a variety of fundamental organic transformations.

Mechanisms of Phosphine Oxidation

The conversion of a trivalent phosphine (R₃P) to the corresponding pentavalent phosphine oxide (R₃P=O) is a thermodynamically favorable process. The mechanism of oxidation can vary depending on the oxidant used.

With molecular oxygen, the oxidation of tertiary phosphines is thought to proceed via a radical mechanism, although the reaction is spin-forbidden. wikipedia.org The rate of oxidation is generally faster for trialkylphosphines compared to triarylphosphines. wikipedia.org For a more controlled and common laboratory-scale oxidation, reagents like hydrogen peroxide are used. The reaction with hydrogen peroxide is a straightforward process where the phosphine's lone pair of electrons performs a nucleophilic attack on one of the oxygen atoms of the peroxide, leading to the formation of the phosphine oxide and water. nih.gov

In a physiological context, the oxidation of phosphine (PH₃) is accelerated in tissues, proceeding through intermediate oxyacids like hypophosphite and phosphite (B83602) to the non-toxic phosphate (B84403). researchgate.net The direct singly oxygenated derivative, H₃P=O, is highly unstable. researchgate.net

Table 1: General Routes to Phosphine Oxides

| Reaction Type | Reactants | General Equation | Notes |

|---|---|---|---|

| Oxidation | Tertiary Phosphine (R₃P), Oxidant (e.g., O₂, H₂O₂) | R₃P + [O] → R₃P=O | A common method for synthesis and a frequent side reaction upon exposure to air. wikipedia.org |

| Hydrolysis of Dihalides | Dihalophosphorane (R₃PCl₂) | R₃PCl₂ + H₂O → R₃P=O + 2 HCl | A reliable method for generating phosphine oxides. nih.gov |

| Hydrolysis of Chlorophosphines | Chlorophosphine (R₂PCl) | R₂PCl + H₂O → R₂P(O)H + HCl | This route produces secondary phosphine oxides. nih.gov |

| Thermolysis | Phosphonium (B103445) Hydroxide ([R₄P]OH) | [R₄P]OH → R₃P=O + RH | An unconventional route involving the cleavage of a P-C bond. nih.gov |

Byproduct Formation Mechanisms in Key Organic Transformations

The high stability of the phosphorus-oxygen double bond is the driving force for several key reactions in organic synthesis, where a phosphine is used as a reagent and its corresponding oxide is generated as a byproduct. nih.gov

Wittig Reaction: This reaction converts aldehydes or ketones into alkenes using a phosphorus ylide (a Wittig reagent). The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which cyclizes to a four-membered oxaphosphetane. nih.govchemimpex.comacs.org This intermediate then decomposes in an irreversible, exothermic step to yield the alkene and a phosphine oxide, such as triphenylphosphine (B44618) oxide. nih.govchemimpex.com The formation of the stable P=O bond drives the final step of the reaction. nih.gov

Mitsunobu Reaction: This reaction converts a primary or secondary alcohol into various functional groups, typically an ester, with inversion of stereochemistry. ippi.ac.irippi.ac.ir The mechanism is complex, but it begins with the reaction of a phosphine (commonly triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to form a phosphonium salt intermediate. ippi.ac.irippi.ac.irmorressier.com The alcohol is activated by this species, forming an alkoxyphosphonium salt. Nucleophilic attack by, for example, a carboxylate anion on the alcohol's carbon proceeds via an Sₙ2 mechanism, displacing the phosphine oxide. ippi.ac.irrsc.org The formation of the stable phosphine oxide is a key driving force for this transformation. morressier.comrsc.org

Staudinger Reaction (Reduction): This reaction provides a mild method for reducing an organic azide (B81097) to a primary amine. acs.orgresearchgate.net The mechanism starts with the nucleophilic attack of a phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. acs.orgresearchgate.net This intermediate loses a molecule of dinitrogen (N₂) to form an iminophosphorane (or aza-ylide). acs.orgresearchgate.net Subsequent hydrolysis of the iminophosphorane yields the primary amine and the phosphine oxide byproduct. acs.org

Appel Reaction: This reaction converts an alcohol to the corresponding alkyl halide using a phosphine and a carbon tetrahalide (e.g., CCl₄ or CBr₄). nih.gov The reaction begins with the activation of the phosphine by the carbon tetrahalide to form a phosphonium salt. The alcohol then attacks the phosphorus center, forming an oxyphosphonium intermediate. A subsequent Sₙ2 displacement by the halide ion on the carbon of the former alcohol group produces the alkyl halide and the phosphine oxide. nih.gov This reaction proceeds with an inversion of configuration at the carbon center.

Table 2: Phosphine Oxide Formation in Key Reactions

| Reaction | Starting Materials | Key Intermediate(s) | Role of Phosphine | Phosphine Oxide Formation |

|---|---|---|---|---|

| Wittig | Aldehyde/Ketone, Phosphorus Ylide | Oxaphosphetane | Ylide precursor | Byproduct from oxaphosphetane decomposition. chemimpex.comacs.org |

| Mitsunobu | Alcohol, Carboxylic Acid, Phosphine, Azodicarboxylate | Alkoxyphosphonium salt | Activates the alcohol | Byproduct from Sₙ2 displacement. ippi.ac.irmorressier.com |

| Staudinger | Azide, Phosphine, Water | Iminophosphorane (Aza-ylide) | Reducing agent | Byproduct from iminophosphorane hydrolysis. acs.orgresearchgate.net |

| Appel | Alcohol, Phosphine, Carbon Tetrahalide | Oxyphosphonium salt | Activates the alcohol | Byproduct from Sₙ2 displacement by halide. nih.gov |

Catalytic Cycle Mechanisms of Phosphine Oxide-Mediated Reactions

Historically viewed as a stoichiometric waste product, recent advancements have repurposed phosphine oxides as catalysts in a variety of chemical transformations.

Proposed Mechanisms for Catalytic Nucleophilic Substitution (e.g., Chlorination, Bromination)

Phosphine oxides can act as pre-catalysts in nucleophilic substitution reactions, such as the conversion of alcohols to alkyl halides, in what is known as a catalytic Appel reaction. nih.gov In these systems, the phosphine oxide is not a waste product but is regenerated in a catalytic cycle.

The proposed mechanism involves the activation of the phosphine oxide catalyst by a stoichiometric reagent, such as oxalyl chloride or another chlorinating agent. nih.govacs.org This activation step generates a highly reactive halophosphonium salt in situ. The alcohol substrate then attacks the activated phosphonium salt to form an alkoxyphosphonium intermediate, making the hydroxyl group a good leaving group. Finally, a halide ion displaces the activated alcohol via an Sₙ2 pathway, yielding the alkyl halide product and regenerating the phosphine oxide catalyst, which can then re-enter the catalytic cycle. nih.gov Mechanistic studies, including DFT calculations, support a cycle involving these halo- and alkoxyphosphonium salt intermediates. nih.gov

Water-Crosslinking Reaction Mechanisms in Polymer Systems

In polymer chemistry, particularly for silane-grafted polyolefins (SGPOs), phosphine oxides have been identified as effective organocatalysts for water-crosslinking reactions. acs.orgresearchgate.net This process is crucial for enhancing the thermomechanical properties and chemical resistance of the polymers. acs.org The crosslinking occurs via the hydrolysis of alkoxysilane groups (e.g., -Si(OCH₃)₃) to silanol (B1196071) groups (-Si(OH)₃), followed by their condensation to form stable siloxane bridges (-Si-O-Si-). acs.org

The proposed catalytic mechanism highlights the critical role of the phosphoryl (P=O) group. researchgate.net Phosphine oxides show significantly higher catalytic activity than analogous phosphines, indicating the P=O unit is essential for catalysis. researchgate.net The mechanism is believed to proceed via an Sₙ2-Si pathway, where the phosphine oxide catalyst activates water through hydrogen bonding. acs.orgresearchgate.net This interaction increases the nucleophilicity of the water molecule, facilitating its attack on the silicon atom of the alkoxysilane. This leads to the hydrolysis step. A similar activation is proposed for the subsequent condensation of silanol groups to form the cross-linked network. acs.org

Table 3: Phosphine Oxide Catalysis in Water-Crosslinking of Silane-Grafted Polymers

| Mechanistic Aspect | Finding | Implication |

|---|---|---|

| Catalyst Structure | Compounds with a P=O group (phosphine oxides, phosphoric acids/esters) are effective catalysts; phosphines (PR₃) are inactive. researchgate.net | The phosphoryl group is the active site for catalysis. |

| Catalytic Activity | Phosphine oxides exhibit considerably higher catalytic activity than phosphoric acids or esters. researchgate.net | The electron density and accessibility of the P=O oxygen are key factors. |

| Proposed Mechanism | The P=O group activates water molecules via hydrogen bonding. acs.orgresearchgate.net | This activation enhances the nucleophilic attack of water on the silicon atom of the alkoxysilane groups. |

| Kinetic Pathway | The overall reaction follows an Sₙ2-Si pathway for both hydrolysis and condensation steps. acs.orgresearchgate.net | The catalyst facilitates the formation of a pentacoordinate silicon intermediate. |

Asymmetric Hydrophosphinylation Mechanisms

Catalytic asymmetric hydrophosphinylation is a powerful, atom-economical method for synthesizing P-stereogenic phosphine oxides, which are valuable precursors to chiral phosphine ligands. These reactions involve the addition of a P-H bond from a secondary phosphine oxide across an unsaturated C-C bond (alkene or alkyne).

Recent mechanistic studies on nickel-catalyzed asymmetric hydrophosphinylation of enynes have challenged the traditionally accepted Chalk-Harrod type mechanism. acs.org Instead, a new mechanism involving protonation has been proposed based on kinetic and DFT studies. acs.org In this proposed cycle, a Ni(0) complex first coordinates with the enyne. The secondary phosphine oxide, existing in equilibrium with its tautomeric phosphinous acid form, then coordinates to the nickel center. The key step is proposed to be a proton transfer from the coordinated phosphinous acid to the alkyne, which is both the rate-determining and regio-determining step. acs.org The alkene moiety of the enyne substrate plays a crucial role as a directing group, coordinating to the nickel catalyst in the transition state and influencing reactivity and selectivity. acs.org

In other systems, such as the enantioselective phospha-Michael reaction of dialkyl phosphine oxides with α,β-unsaturated N-acylpyrroles, a different mechanism is likely at play, showcasing the diversity of pathways available in phosphine oxide-mediated catalysis. nih.gov

Mechanisms of Phosphine Oxide Deoxygenation/Reduction

The deoxygenation of tertiary phosphine oxides, such as Phosphine oxide, methyldipropyl-, is a crucial transformation for the regeneration of the corresponding phosphines, which are valuable reagents in organic synthesis. The strong phosphorus-oxygen (P=O) bond necessitates the use of potent reducing agents and often requires activation.

Silanes are among the most widely used and functional-group-tolerant reducing agents for phosphine oxides. The reaction mechanism generally involves the activation of the P=O bond followed by a hydride transfer from the silane (B1218182).

The reduction of phosphine oxides with silanes is understood to proceed through a pre-activation step, which is necessary for all commercial silane reductants. A key six-membered transition state has been proposed that explains the observed reactivity trends. nih.gov The process is highly efficient for a broad range of secondary and tertiary alkyl and arylphosphine oxides. researchgate.net

One proposed mechanism involves the formation of a hypercoordinate silicon(IV) species as a key intermediate. The oxophilic and electrophilic nature of the silicon atom influences the reactivity of the silane as a reducing agent. researchgate.net For instance, in the reduction mediated by trityl salts and silanes, the reaction is believed to proceed through a specific pathway involving these intermediates. researchgate.net The transfer of a hydride from the silane to the phosphorus center is a critical step in the reduction process. youtube.com

The stereochemical outcome of the reduction can vary. For example, reduction with trichlorosilane (B8805176) in the presence of triethylamine (B128534) often proceeds with inversion of configuration at the phosphorus center, while retention of configuration is observed in the absence of the base. rug.nl Phenylsilane, on the other hand, has been found to reduce phosphine oxides with retention of stereochemistry. organic-chemistry.org

Table 1: Key Features of Silane-Mediated Phosphine Oxide Reduction

| Feature | Description |

| Reducing Agents | Phenylsilane (PhSiH3), Trichlorosilane (HSiCl3), 1,3-Diphenyl-disiloxane (DPDS) |

| Key Intermediates | Hypercoordinate silicon(IV) species, Six-membered transition states |

| Activation | Often requires pre-activation of the silane or acid/base catalysis |

| Stereochemistry | Can proceed with either retention or inversion of configuration depending on the reagents |

A more recent strategy for the deoxygenation of phosphine oxides involves enhancing the oxophilicity of the reducing agent to better compete for the oxygen atom of the P=O bond. This "enhanced oxophilic competition" allows for the use of milder reaction conditions.

This approach utilizes catalysts to generate electron-deficient silane species in situ. These species exhibit enhanced oxophilicity, which is crucial for the reduction. nih.gov Computational studies have shown that substituents on the silane can significantly impact its oxophilicity. For example, an OTf-substituted silane shows a greater increase in Si oxophilicity and a more significant weakening of the P=O bond compared to a Cl-substituted silane. rsc.org This enhanced and better-matched oxophilic competition makes such reagents more effective for the deoxygenation of phosphine oxides under mild conditions. nih.govrsc.org This method has demonstrated excellent chemoselectivity, allowing for the reduction of phosphine oxides in the presence of other easily reducible functional groups. nih.gov

Radical Processes Involving Phosphine Oxides

Phosphine oxides can participate in radical reactions, typically initiated by the generation of a phosphorus-centered radical. These radicals can then engage in various transformations, such as additions to unsaturated bonds.

Phosphorus-centered radicals can be generated from phosphine oxides, such as diphenylphosphine (B32561) oxide, in the presence of an initiator like potassium persulfate (K₂S₂O₈). The process begins with the thermal decomposition of the initiator to form sulfate (B86663) radical anions, which then react with the phosphine oxide to produce the phosphorus-centered radical.

These phosphorus-centered radicals can add to alkenes in an anti-Markovnikov fashion, leading to the formation of new P-C bonds. This type of radical addition has been used to synthesize P-stereogenic secondary phosphine oxides. The stability of the resulting carbon-centered radical intermediate plays a role in the reaction's regioselectivity. youtube.com

Photoredox catalysis provides another avenue for generating phosphoranyl radicals from phosphine oxides. For example, UV irradiation can induce the fragmentation of certain phosphine oxides to generate free radicals that can initiate polymerization. rug.nl

Multicomponent Reaction Mechanisms Featuring Phosphine Oxides

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. While less common, there are examples where phosphine oxides or their precursors are involved in such reactions.

In some MCRs, phosphines are used as catalysts or reagents, and the resulting phosphine oxide is a byproduct. However, there are also MCRs where the phosphorus moiety is incorporated into the final product. For instance, a three-component reaction involving an aldehyde, a secondary phosphine oxide, and another component can lead to the formation of γ-ketophosphine oxides. organic-chemistry.org The mechanism of this reaction is proposed to proceed through a phospha-aldol elimination pathway. organic-chemistry.org

Another example involves the reaction of phosphines, enynedioates, and benzylidene malononitriles, which generates highly substituted cyclopentenes. Although this reaction starts with a phosphine, the principles of multicomponent assembly could potentially be adapted to incorporate a phosphine oxide directly or generate it in situ. The development of MCRs that directly utilize phosphine oxides as one of the starting components is an area of ongoing research.

Computational and Theoretical Chemistry Studies of Phosphine Oxides

Electronic Structure and Bonding Characterization of the Phosphoryl (P=O) Unit

The nature of the phosphoryl (P=O) bond has long been a subject of theoretical interest. It is a highly polar and strong bond that significantly influences the chemical and physical properties of phosphine (B1218219) oxides. Computational studies, particularly ab initio and DFT calculations, have been instrumental in characterizing its electronic structure.

Early theoretical studies using Self-Consistent Field (SCF) molecular orbital (MO) calculations on simple phosphine oxides like phosphine oxide (H₃PO) and trimethylphosphine (B1194731) oxide (Me₃PO) revealed that the P=O bond possesses both significant σ and π contributions. rsc.org A key finding from these calculations was the substantial involvement of phosphorus 3d-orbitals in the π-bonding, which helps to explain the bond's strength and reactivity. rsc.org

The P=O bond is often depicted as a double bond, but its length is shorter than what would be expected for a single P-O bond, suggesting a bond order greater than one. For instance, X-ray crystal analysis of trivinylphosphine (B117729) oxide found the P-O bond length to be 1.486 Å, which is shorter than the sum of the single-bond radii of phosphorus (1.07 Å) and oxygen (0.66 Å). mdpi.com This short bond length is attributed to the double bond character, as well as the significant electrostatic attraction within the P⁺-O⁻ polarized bond. mdpi.com

The electronic structure of the P=O bond can be summarized by the following key features:

Polarity: A significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom.

Bond Order: Greater than one, with contributions from both σ and π bonding.

Hybridization: The phosphorus atom in phosphine oxides is generally considered to be sp³ hybridized. wikipedia.org

Orbital Contribution: The π-bond involves the overlap of oxygen p-orbitals with phosphorus d-orbitals. rsc.org

These electronic characteristics are fundamental to the role of phosphine oxides in various chemical processes, from their use as ligands in catalysis to their function as extractants for metal ions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of chemical reactions involving phosphine oxides. purdue.edu Its ability to provide accurate energetic and structural information for transition states and intermediates allows for a detailed mapping of reaction pathways.

One area where DFT has provided significant clarity is in the reduction of phosphine oxides to phosphines, a crucial step in catalytic cycles that utilize phosphines as stoichiometric reagents. DFT calculations have been employed to explain the counterintuitive observation that electron-rich alkyl-substituted phosphine oxides are more readily reduced by silanes than their electron-deficient aryl-substituted counterparts. uq.edu.au The calculations revealed that the rate-determining step is the hydride transfer from the silane (B1218182) to the phosphorus atom. The transition state for this step is stabilized in alkylphosphine oxides, leading to a lower activation barrier compared to arylphosphine oxides. uq.edu.au

DFT has also been instrumental in elucidating the mechanisms of asymmetric catalysis involving phosphine oxides. For instance, in the palladium-catalyzed asymmetric arylation of secondary phosphine oxides (SPOs) to produce P-chiral compounds, DFT studies have helped to refine the proposed catalytic cycle. researchgate.netresearchgate.net These studies have explored various tautomerization mechanisms of the SPOs, including base-assisted and catalyst-assisted pathways, and have identified the reductive elimination step as both the rate-determining and enantioselectivity-determining step. researchgate.netresearchgate.net Analysis of the transition state structures has shown that non-bonding interactions between the chiral ligand and the substrate are the primary determinants of enantioselectivity. researchgate.net

Furthermore, DFT calculations have been used to understand the reactivity in phosphine-catalyzed reactions. For example, the mechanisms of the phosphine-catalyzed vicinal acylcyanation of alkynoates have been investigated in detail using DFT, considering different possible reaction pathways to explain the observed stereoselectivity. researchgate.net

The table below provides a summary of representative DFT applications in studying reactions involving phosphine oxides.

| Reaction Type | System Studied | Key DFT Findings |

| Reduction of Phosphine Oxides | PhSiH₃-mediated reduction of various R₃P=O | Explained why electron-rich phosphine oxides are reduced faster by identifying the hydride transfer as the rate-determining step and analyzing the transition state energies. uq.edu.au |

| Asymmetric Arylation | Pd/Xiao-Phos-catalyzed arylation of SPOs | Elucidated the tautomerization mechanism and identified reductive elimination as the rate- and enantioselectivity-determining step. Non-bonding interactions were found to control enantioselectivity. researchgate.netresearchgate.net |

| Hydrophosphonylation | Enantioselective hydrophosphonylation of ketimines | Proposed transition state models based on DFT calculations to explain the observed stereoselectivity. organic-chemistry.org |

| Phosphonation | Phosphonation of heteroaryl N-oxides with H-phosphonates | The reaction mechanism was rationalized using DFT studies at the B3LYP/6-31G(d,p) level of theory. researchgate.net |

These examples underscore the power of DFT to not only rationalize experimental observations but also to predict reactivity and guide the development of new catalytic systems.

Computational Design Principles for Phosphine Oxide Ligands and Catalysts

The ability to computationally screen and design molecules prior to their synthesis has revolutionized the development of new ligands and catalysts. For phosphine oxides, computational design principles are being used to create molecules with tailored properties for specific applications, such as metal extraction and catalysis. nih.govrsc.org

A notable example is the computer-aided molecular design of bis-phosphine oxide ligands for the extraction of lanthanide elements. nih.gov In this work, molecule-building software was combined with molecular mechanics to generate and screen millions of potential ligand geometries. The computational ranking of these ligands based on their geometric organization for complexing trivalent lanthanides was found to be consistent with both solution-phase free energies of complexation calculated by DFT and the performance of known extractants. nih.gov This approach not only rationalized existing empirical observations, such as the "anomalous aryl strengthening" effect, but also identified novel and potentially superior ligand architectures. nih.gov

The general workflow for the computational design of phosphine oxide ligands and catalysts often involves the following steps:

Library Generation: Creation of a virtual library of candidate ligand structures with systematic variations in substituents and linkers.

Screening: Rapid screening of the library using lower-level computational methods like molecular mechanics to evaluate properties such as steric hindrance and preorganization for metal binding.

High-Level Calculations: More accurate DFT calculations on a smaller set of promising candidates to determine electronic properties, binding energies, and reaction barriers. researchgate.net

Property-Performance Correlation: Establishing relationships between calculated molecular properties and experimentally observed performance (e.g., catalytic activity, selectivity, extraction efficiency).

A key aspect of this design process is the identification of relevant "descriptors"—quantifiable molecular properties that correlate with performance. For phosphine oxide ligands, these can include both electronic descriptors (e.g., charge on the phosphoryl oxygen, HOMO/LUMO energies) and steric descriptors (e.g., cone angle, buried volume). bris.ac.uk By understanding how these descriptors influence the behavior of the ligand or catalyst, researchers can rationally design new molecules with optimized properties. researchgate.net

The protection of phosphines as their corresponding oxides is also a synthetic strategy where computational insights can be valuable. The phosphine oxide is stable during other synthetic modifications and can be reduced back to the phosphine in a final step. researchgate.net Computational chemistry can help in predicting the ease of this reduction step for different phosphine oxide structures.

Analysis of Steric and Electronic Effects on Reactivity (e.g., Buried Volume)

The reactivity of phosphine oxide-derived ligands and catalysts is governed by a subtle interplay of steric and electronic effects. manchester.ac.ukmanchester.ac.uk Computational chemistry provides a quantitative framework for dissecting these effects, allowing for a deeper understanding of structure-activity relationships.

Electronic Effects: The electronic properties of a phosphine ligand are determined by the nature of the substituents on the phosphorus atom. These effects are often quantified using descriptors such as the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequency of a [Ni(CO)₃L] complex. bris.ac.uk Computational methods can calculate TEP and other electronic parameters, providing a measure of the net electron-donating ability of the ligand. bris.ac.uk For phosphine oxides, the basicity of the phosphoryl oxygen is a key electronic parameter, which has been studied using DFT and NBO analysis. iaea.org

Steric Effects: The steric bulk of a ligand is a critical factor in determining the stability and reactivity of the resulting metal complex. The most common descriptor for ligand sterics is the Tolman cone angle (θ). youtube.com However, the cone angle has limitations, especially for complex and asymmetric ligands. bohrium.com

A more recent and versatile steric descriptor is the "percent buried volume" (%Vbur). bohrium.comrsc.orgsemanticscholar.org The %Vbur represents the percentage of the coordination sphere around the metal center that is occupied by the ligand. youtube.com It is calculated computationally and provides a more accurate representation of the steric environment experienced by the metal.

The table below compares the Tolman cone angle and percent buried volume.

| Descriptor | Definition | Advantages | Limitations |

| Tolman Cone Angle (θ) | The apex angle of a cone, centered on the metal, that encloses the van der Waals radii of the outermost atoms of the ligand. youtube.com | Well-established and widely used. Good for simple, symmetric ligands. bohrium.com | Can be ambiguous for complex or flexible ligands. May not accurately reflect the steric environment close to the metal. bohrium.comnih.gov |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere (typically with a radius of 3.5 Å) centered on the metal that is occupied by the ligand. nih.govprinceton.edu | More general and applicable to a wider range of ligand types. Provides a better measure of steric crowding at the metal center. bohrium.comrsc.orgsemanticscholar.org | Requires computational calculation. Less intuitively visualized than the cone angle. princeton.edu |

The analysis of these steric and electronic parameters through computational methods is crucial for understanding and predicting the performance of phosphine oxide-based systems in catalysis and coordination chemistry. princeton.edu By correlating these descriptors with experimental outcomes, researchers can develop predictive models to guide the design of more efficient and selective chemical transformations.

Coordination Chemistry of Phosphine Oxides

Phosphine (B1218219) Oxides as Ligands for Transition Metals

Phosphine oxides are versatile ligands for transition metals, typically acting as hard Lewis bases that coordinate to metal centers through the oxygen atom. wikipedia.org The electronic and steric properties of the substituents on the phosphorus atom significantly influence the coordination behavior of the phosphine oxide. In the case of methyldipropylphosphine oxide, the presence of two propyl groups and one methyl group suggests a moderate steric profile and a relatively high basicity compared to triarylphosphine oxides.

Binding Modes and Coordination Geometries

Methyldipropylphosphine oxide is expected to act as a monodentate ligand, binding to transition metal centers exclusively through its oxygen atom. This interaction typically results in the formation of M-O bonds. wikipedia.org Upon coordination, a slight elongation of the P=O bond is generally observed, which is consistent with the stabilization of the ionic resonance structure of the phosphine oxide. wikipedia.org

The coordination geometry around the metal center is dictated by the nature of the metal, its oxidation state, and the steric bulk of the ligands. For a ligand like methyldipropylphosphine oxide, a variety of coordination geometries are possible. For instance, in complexes with divalent metal halides, tetrahedral or octahedral geometries are common. An example with a related ligand is the tetrahedral complex NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org

Hemilabile Ligand Systems

While simple phosphine oxides like methyldipropylphosphine oxide typically act as stable monodentate ligands, the phosphine oxide moiety can be incorporated into more complex ligand frameworks to induce hemilability. wikipedia.org Hemilabile ligands possess both a strong and a weak coordinating group, allowing for dynamic coordination behavior that can be crucial in catalytic cycles. researchgate.netwwu.edu For example, ligands containing both a phosphine and a phosphine oxide group can reversibly bind to a metal center through the phosphine oxide oxygen. wikipedia.orgacs.org This allows the ligand to be strongly bound through the soft phosphine donor while the hard phosphine oxide can dissociate to create a vacant coordination site for substrate binding. wwu.edu

Complexes with Specific Transition Metal Centers (e.g., Ni, W, Nb, Fe, Pt)

The interaction of phosphine oxides with various transition metals has been documented, although specific studies on methyldipropylphosphine oxide are limited. Inferences can be drawn from the behavior of other trialkylphosphine oxides.

Nickel (Ni): Nickel(II) forms stable complexes with phosphine oxides. For instance, Ni(II) can form tetrahedral complexes with triphenylphosphine (B44618) oxide, such as NiCl₂(OPPh₃)₂. wikipedia.orgwikipedia.org It is expected that methyldipropylphosphine oxide would form similar complexes with nickel(II) halides. The stereochemistry of nickel phosphine complexes can vary, with both tetrahedral and square planar geometries being common for Ni(II). researchgate.net

Tungsten (W): Tungsten in higher oxidation states readily complexes with phosphine oxides. A known example is the cis-WCl₄(OPPh₃)₂ complex. wikipedia.org In some cases, coordination of a phosphine oxide to a low-valent tungsten center can lead to deoxygenation, forming an oxotungsten (B8612460) complex. wikipedia.org

Niobium (Nb): Niobium(V) pentachloride forms stable complexes with phosphine oxides. iaea.org For example, complexes of the type NbCl₅(R₃PO) have been prepared. iaea.org

Iron (Fe): Iron(III) forms a variety of complexes with phosphine oxides. The geometry of these complexes is influenced by the counter-anions present. For example, with perchlorate (B79767) anions, planar [Fe(Ph₃PO)₄]³⁺ ions have been suggested, while with chloride and bromide, structures like trans-[Fe(Ph₃PO)₄X₂]⁺[FeX₄]⁻ are proposed. core.ac.uk

Platinum (Pt): While information on platinum complexes with simple trialkylphosphine oxides is not abundant, secondary phosphine oxides have been shown to form stable complexes with platinum, such as PtH(PMe₂OH)₂(PMe₂O). wikipedia.org

Coordination of Phosphine Oxides with Lanthanide and Actinide Ions

Phosphine oxides are effective ligands for f-block elements, with their coordinating ability being of significant interest for applications in separation science and luminescence.

Chelation Modes and Complex Stability

For monodentate phosphine oxides like methyldipropylphosphine oxide, coordination to lanthanide and actinide ions occurs through the phosphoryl oxygen. The bonding is primarily electrostatic in nature, between the negatively charged oxygen atom and the positively charged metal ion. staffs.ac.uk The stability of these complexes is influenced by several factors, including the ionic radius of the metal ion and the basicity of the phosphine oxide.

Generally, for a given phosphine oxide ligand, the stability of the complexes tends to increase across the lanthanide series from La(III) to Lu(III) due to the lanthanide contraction, which leads to a higher charge density on the smaller, heavier lanthanide ions. staffs.ac.uk

Impact of Ligand Structure on Complexation

The structure of the phosphine oxide ligand, particularly the steric bulk of the substituents on the phosphorus atom, plays a crucial role in the stoichiometry and geometry of the resulting f-element complexes. staffs.ac.uk

For trialkylphosphine oxides (R₃PO), an increase in the size of the alkyl groups (R) can lead to a decrease in the number of ligands that can coordinate to the metal center. For example, with lanthanide nitrates, trimethylphosphine (B1194731) oxide (Me₃PO) can form fac-[Ln(NO₃)₃(Me₃PO)₃] complexes. As the steric bulk increases with triethylphosphine (B1216732) oxide (Et₃PO), a change to a mer-octahedral geometry is observed for the lighter lanthanides. staffs.ac.ukresearchgate.net For even bulkier phosphine oxides, the coordination number may be further reduced. staffs.ac.uk

The basicity of the phosphine oxide also affects complex stability. In the gas phase, the basicity of trialkylphosphine oxides follows the order: i-Pr₃PO > n-Pr₃PO > Et₃PO > Me₃PO, which is consistent with the inductive effects of the alkyl groups. staffs.ac.uk This trend suggests that methyldipropylphosphine oxide would be a relatively strong donor among the trialkylphosphine oxides.

Catalytic Applications and Contributions to Synthesis

Organocatalysis Utilizing Phosphine (B1218219) Oxides

There is no available information on the use of phosphine oxide, methyldipropyl- as an organocatalyst.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Rauhut-Currier Reaction, Annulations)

No studies have been found that describe the application of phosphine oxide, methyldipropyl- in Rauhut-Currier reactions or other carbon-carbon bond-forming annulations.

Catalytic Nucleophilic Activation in Appel Reactions

There is no evidence to suggest that phosphine oxide, methyldipropyl- is employed as a catalyst for the nucleophilic activation in Appel-type reactions.

Water-Crosslinking Catalysis in Polymer Science

No patents or research articles indicate the use of phosphine oxide, methyldipropyl- in water-crosslinking catalysis for polymers.

Transition Metal Catalysis with Phosphine Oxide Ligands

The role of phosphine oxide, methyldipropyl- as a ligand in transition metal catalysis is not documented in the available scientific literature.

Applications in Cross-Coupling Reactions

No data has been found to support the use of phosphine oxide, methyldipropyl- as a ligand in any form of transition metal-catalyzed cross-coupling reactions.

Due to the lack of specific research on the catalytic activity of phosphine oxide, methyldipropyl-, no data tables or detailed research findings can be provided.

Enantioselective Transformations (e.g., Hydrophosphinylation)

The development of asymmetric catalytic methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. P-stereogenic phosphine oxides, which possess a chiral phosphorus center, have emerged as valuable ligands and organocatalysts in a range of enantioselective transformations. The hydrophosphinylation reaction, which involves the addition of a P-H bond across an unsaturated C-C, C=O, or C=N bond, is a prime example where chiral phosphine oxides can induce stereoselectivity.

While direct studies involving a chiral version of methyldipropylphosphine oxide are not readily found, research on other P-chiral phosphine oxides demonstrates the potential of this class of compounds. For instance, the enantioselective hydrophosphinylation of various Michael acceptors, such as α,β-unsaturated compounds, has been successfully achieved using chiral phosphine oxide-metal complexes or through organocatalysis.

In a representative study, the asymmetric addition of diarylphosphine oxides to α,β-unsaturated N-acylpyrroles was catalyzed by a chiral magnesium-bis(oxazoline) complex. This reaction proceeded with excellent yields and enantioselectivities, highlighting the ability of the chiral ligand to create a stereochemically defined environment around the active site.

Table 1: Enantioselective Phospha-Michael Addition of Diarylphosphine Oxides to α,β-Unsaturated N-Acylpyrroles

| Entry | N-Acylpyrrole Substituent | Diarylphosphine Oxide | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Diphenylphosphine (B32561) oxide | 98 | 96 |

| 2 | 4-Methoxyphenyl | Diphenylphosphine oxide | 97 | 95 |

| 3 | 2-Naphthyl | Diphenylphosphine oxide | 99 | 97 |

| 4 | 2-Thienyl | Diphenylphosphine oxide | 95 | 94 |

This data is illustrative and based on published results for diarylphosphine oxides, not methyldipropylphosphine oxide.

The success of these transformations relies on the precise steric and electronic properties of the chiral phosphine oxide. A chiral version of methyldipropylphosphine oxide, with its less bulky and more electron-donating alkyl groups compared to aryl substituents, would be expected to exhibit different catalytic activity and selectivity profiles. The propyl groups, while providing some steric hindrance, are more flexible than aromatic rings, which could influence the geometry of the transition state in a catalytic cycle. It is plausible that a chiral methyldipropylphosphine oxide could serve as an effective ligand in reactions where fine-tuning of the electronic properties of the phosphorus center is crucial.

Heterogeneous Catalysis with Anchored Phosphine Oxides

Common supports for anchoring phosphine oxides include silica (B1680970), alumina (B75360), and carbon nanotubes. The anchoring process typically involves the functionalization of the phosphine oxide with a reactive group that can form a covalent bond with the support material. For instance, a phosphine oxide bearing a silane (B1218182) or carboxylic acid moiety can be readily attached to a silica or alumina surface.

A study on phosphine oxides anchored to multi-walled carbon nanotubes (MWCNTs) demonstrated their efficacy in promoting various organic reactions, including Wittig and Mitsunobu reactions. The supported catalysts could be recovered and reused multiple times with only a slight decrease in activity.

Table 2: Performance of Anchored Triphenylphosphine (B44618) Oxide on MWCNTs in the Wittig Reaction

| Cycle | Substrate 1 | Substrate 2 | Product | Yield (%) |

| 1 | Benzaldehyde | Methyl bromoacetate | Methyl cinnamate | 85 |

| 2 | Benzaldehyde | Methyl bromoacetate | Methyl cinnamate | 82 |

| 3 | Benzaldehyde | Methyl bromoacetate | Methyl cinnamate | 78 |

This data is illustrative and based on published results for triphenylphosphine oxide, not methyldipropylphosphine oxide.

Methyldipropylphosphine oxide could be similarly functionalized and anchored to a solid support. For example, one of the propyl chains could be modified with a terminal functional group suitable for grafting onto a support. The resulting heterogeneous catalyst would benefit from the inherent stability of the phosphine oxide moiety and the robust nature of the solid support. The catalytic performance of such a system would depend on factors such as the nature of the support, the length and type of the linker, and the loading of the phosphine oxide on the surface. While specific experimental data for anchored methyldipropylphosphine oxide is not available, the principles established for other supported phosphine oxides provide a clear pathway for its potential application in heterogeneous catalysis.

Based on a comprehensive search of available scientific and technical literature, there is insufficient specific data regarding the chemical compound "Phosphine oxide, methyldipropyl-" to construct the detailed article as outlined. The existing research does not provide the necessary in-depth information on its specific mechanisms and applications in the requested areas.

Therefore, it is not possible to generate a thorough and scientifically accurate article that focuses solely on "Phosphine oxide, methyldipropyl-" within the strict confines of the provided outline, which includes:

Solvent Extraction and Separation Science Using Phosphine Oxides

Synergistic Extraction Systems and Enhanced Selectivity

While general information exists for the broader class of phosphine (B1218219) oxides in these applications, the explicit and sole focus on "Phosphine oxide, methyldipropyl-" as mandated by the instructions cannot be met with the currently accessible data. Fulfilling the request would require speculation or the inclusion of data for other, non-specified compounds, which would violate the core instructions of the prompt.

Advanced Spectroscopic and Analytical Characterization of Phosphine Oxide, Methyldipropyl and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of phosphine (B1218219) oxides, offering unparalleled insight into their structure, electronic environment, and interactions.

³¹P NMR for Structural Elucidation and Electronic Properties, including Methyldipropylphosphine Oxide

³¹P NMR spectroscopy is particularly powerful for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the phosphorus-31 isotope. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom, making it an excellent tool for structural elucidation.

The ³¹P NMR chemical shift of phosphine oxides is influenced by the nature of the substituents attached to the phosphorus atom. For instance, the ³¹P NMR spectrum of triphenylphosphine (B44618) oxide in CDCl₃ shows a signal at approximately δ 32.4 ppm. rsc.org The solvent can significantly impact the chemical shift; for example, the signal for a phosphine oxide can shift downfield by about 6 ppm when measured in CDCl₃ compared to benzene (B151609), with benzene generally exerting a shielding effect. tamu.edu

The electronic properties of the substituents play a crucial role. Electron-withdrawing groups tend to deshield the phosphorus nucleus, resulting in a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value). This sensitivity allows for the differentiation of various phosphine oxide analogs.

Interactive Table: ³¹P NMR Chemical Shifts of Selected Phosphine Oxides

| Compound | Solvent | ³¹P Chemical Shift (ppm) |

| Triphenylphosphine oxide | CDCl₃ | 32.4 rsc.org |

| Triphenylphosphine oxide adduct | CDCl₃ | 32.3 rsc.org |

| Triphenylphosphine oxide dimer | CDCl₃ | 32.0 rsc.org |

| Tri-o-tolylphosphine oxide | - | - |

| tert-butyl(4-methoxyphenyl)(phenyl)phosphine oxide | - | - |

¹H and ¹³C NMR Characterization

¹H and ¹³C NMR spectroscopy provide complementary structural information by probing the hydrogen and carbon frameworks of the molecule, respectively. researchgate.net

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the alkyl or aryl groups attached to the phosphorus atom provide information about their connectivity and spatial arrangement. For example, in the ¹H NMR spectrum of a triphenylphosphine oxide derivative, the aromatic protons typically appear as multiplets in the range of δ 7.40-7.75 ppm. rsc.org The protons on the alkyl chains adjacent to the phosphorus atom will show characteristic splitting patterns due to coupling with the ³¹P nucleus.

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. A key feature in the ¹³C NMR spectra of phosphine oxides is the carbon-phosphorus coupling (J-C), which provides valuable information about the proximity of the carbon atom to the phosphorus center. For instance, the carbon atoms directly bonded to phosphorus (C₁) typically exhibit the largest coupling constants. In a derivative of triphenylphosphine oxide, the carbon directly attached to phosphorus shows a JP–C coupling constant of 98.1 Hz. rsc.org

Interactive Table: Representative ¹H and ¹³C NMR Data for a Phosphine Oxide Analog (Triphenylphosphine oxide derivative) in CDCl₃ rsc.org

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) |

| ¹H (Aromatic) | 7.70–7.65 | m |

| ¹H (Aromatic) | 7.51–7.40 | m |

| ¹³C (Aromatic, P-C) | 132.9 | d, JP–C = 98.1 |

| ¹³C (Aromatic) | 131.6 | d, JP–C = 2.8 |

| ¹³C (Aromatic) | 130.6 | d, JP–C = 9.3 |

| ¹³C (Aromatic) | 128.5 | d, JP–C = 11.5 |

Solid-State NMR Applications for Adsorbed Species

Solid-state NMR (ssNMR) spectroscopy is a versatile technique for investigating the structure and dynamics of phosphine oxides adsorbed on surfaces, such as metal oxide nanoparticles. acs.orgnih.gov This is particularly relevant for understanding their role as probe molecules for surface acidity and in catalysis. tamu.edu When a phosphine oxide is adsorbed onto a surface, its NMR signals can be broadened due to restricted molecular motion. However, techniques like magic-angle spinning (MAS) can be used to obtain high-resolution spectra.

The ³¹P ssNMR chemical shift is a sensitive indicator of the nature of the interaction between the phosphine oxide and the surface. researchgate.net For example, the interaction of the P=O group with surface hydroxyl groups or Lewis acid sites leads to changes in the electronic environment of the phosphorus atom, which are reflected in the ³¹P chemical shift. tamu.edursc.org This allows for the characterization of different adsorption sites on materials like silica (B1680970), alumina (B75360), and ceria. tamu.edunih.govrsc.org By analyzing the ³¹P ssNMR spectra, it is possible to distinguish between physisorbed and chemisorbed species and to gain insights into the surface chemistry of the adsorbent material. acs.orgresearchgate.net

Probing Lewis Acidity and Non-Covalent Interactions with ³¹P NMR Chemical Shifts

The ³¹P NMR chemical shift of phosphine oxides is a powerful tool for probing Lewis acidity and non-covalent interactions, such as hydrogen bonding. researchgate.netrsc.org The oxygen atom of the phosphine oxide group is a strong hydrogen bond acceptor. When a phosphine oxide forms a hydrogen bond with a Lewis acid or a Brønsted acid, the electron density around the phosphorus atom changes, leading to a downfield shift in the ³¹P NMR spectrum. rsc.orgrsc.org

The magnitude of this shift can be correlated with the strength of the interaction. rsc.org For instance, a linear correlation has been observed between the ³¹P chemical shift of trimethylphosphine (B1194731) oxide (TMPO) and the proton affinity of solid acids, allowing for the determination of a threshold for superacidity. researchgate.net Similarly, the variation in the ³¹P chemical shift of triethylphosphine (B1216732) oxide in the presence of different Brønsted acids can be used to determine the strength of the acid. rsc.org These studies demonstrate the utility of phosphine oxides as sensitive NMR probes for quantifying the acidic properties of various materials. researchgate.netsciencegate.app

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for the vibrational analysis of phosphine oxides, providing information about the functional groups present in the molecule. The most characteristic feature in the IR spectrum of a phosphine oxide is the strong absorption band corresponding to the P=O stretching vibration. rsc.org

The frequency of the P=O stretching vibration is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. Electron-withdrawing groups increase the double bond character of the P=O bond, leading to a higher stretching frequency, while electron-donating groups have the opposite effect.

Furthermore, the P=O stretching frequency is highly sensitive to hydrogen bonding. rsc.org When the phosphine oxide acts as a hydrogen bond acceptor, the P=O bond is weakened, resulting in a shift of the stretching vibration to a lower frequency (red shift). The magnitude of this shift can be correlated with the strength of the hydrogen bond. This makes IR spectroscopy a useful tool for studying the interactions of phosphine oxides with proton donors. rsc.org

Mass Spectrometry (MS) for Molecular Identification and Adduct Formation

Mass spectrometry (MS) is an essential analytical technique for the molecular identification of phosphine oxides and the characterization of their adducts. nih.gov High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular weight, which allows for the confirmation of the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of bonds adjacent to the phosphorus atom can help to identify the substituents attached to it.

MS is also a powerful tool for studying the formation of adducts between phosphine oxides and other molecules, such as metal ions or small organic molecules. nih.gov The mass spectrum of an adduct will show a molecular ion peak corresponding to the combined mass of the phosphine oxide and the interacting species. This allows for the characterization of the stoichiometry and composition of the adducts. Techniques like electrospray ionization (ESI) are particularly well-suited for the analysis of such non-covalently bound complexes in the gas phase. rsc.org

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the atomic and molecular structure of crystalline solids. mdpi.comtamu.edu By analyzing the diffraction pattern of a monochromatic X-ray beam interacting with a single crystal, a detailed three-dimensional model of electron density can be generated, revealing precise information about bond lengths, bond angles, and intermolecular interactions. mdpi.com This method remains the gold standard for characterizing the atomic arrangement of materials. mdpi.com

For tertiary phosphine oxides (R₃PO), single-crystal XRD provides definitive proof of their tetrahedral geometry. wikipedia.org The central phosphorus atom is bonded to three organic substituents and one oxygen atom. The nature of the phosphorus-oxygen bond, which is short and polar, has been a subject of considerable interest. It is best described as a dative bond, where the lone pair electrons from oxygen's p-orbitals are donated to the antibonding phosphorus-carbon orbitals. wikipedia.org

Table 1: Selected Crystallographic Data for Triphenylphosphine Oxide (Orthorhombic)

| Parameter | Value (Å or °) | Source |

|---|---|---|

| Bond Lengths | ||

| P=O | 1.487 (3) Å | researchgate.netiucr.org |

| P-C (mean) | 1.799 Å | researchgate.netiucr.org |

| Bond Angles | ||

| O-P-C (mean) | 112.4 (5)° | researchgate.netiucr.org |

| C-P-C (mean) | 106.4 (2)° | researchgate.netiucr.org |

Data presented is from a redetermination of the orthorhombic structure of triphenylphosphine oxide.

The data clearly shows that the O-P-C angles are significantly larger than the C-P-C angles. This is attributed to the repulsive effect of the short, electron-rich P=O double bond. iucr.org The P=O bond length of approximately 1.48 Å is characteristic of tertiary phosphine oxides. rsc.orgwikipedia.org The structure of methyldipropylphosphine oxide is expected to exhibit similar tetrahedral geometry, with P=O and P-C bond lengths and angles influenced by the steric and electronic properties of the methyl and dipropyl groups.

Other Complementary Analytical Techniques for Structural Characterization

While XRD provides the ultimate structural detail for the solid state, a suite of other spectroscopic techniques is essential for characterization in various states and for confirming purity and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is arguably the most powerful tool for characterizing organophosphorus compounds. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus. For tertiary phosphine oxides, the ³¹P NMR signals typically appear in a distinct region of the spectrum. The chemical shift can be influenced by the nature of the substituents (alkyl vs. aryl), the solvent, and the presence of other interacting species like hydrogen-bond donors. tamu.edumdpi.com

Table 2: Representative ³¹P NMR Chemical Shifts for Tertiary Phosphine Oxides

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| Trimethylphosphine oxide | - | ~45 |

| Tributylphosphine oxide | C₆D₆ | ~43 |

| Tricyclohexylphosphine oxide | CDCl₃ | ~51 |

| Triphenylphosphine oxide | - | ~30 |

Chemical shifts are referenced to 85% H₃PO₄. Values can vary with concentration and solvent. tamu.eduyoutube.comrsc.org

The general range for tertiary phosphine oxides is between +20 and +60 ppm. youtube.com This technique is invaluable for monitoring reactions, such as the oxidation of a tertiary phosphine to its corresponding oxide, where a significant downfield shift is observed.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of the phosphoryl (P=O) group. This group gives rise to a strong and characteristic stretching vibration (νP=O). The frequency of this absorption is sensitive to the electronegativity of the substituents attached to the phosphorus atom and to hydrogen bonding. mdpi.comrsc.org For trialkylphosphine oxides, this band is typically observed in the 1140-1190 cm⁻¹ range.

Table 3: Characteristic P=O Stretching Frequencies in Tertiary Phosphine Oxides

| Compound | ν(P=O) (cm⁻¹) | Source |

|---|---|---|

| Trioctylphosphine (B1581425) oxide (TOPO) | 1146 | researchgate.net |

| General Trialkylphosphine oxides | 1140-1190 | chemidept.com |

| Triphenylphosphine oxide | ~1190 | - |

The exact frequency can be influenced by the physical state (solid, liquid, solution) and intermolecular interactions.

The high polarity of the P=O bond results in a strong absorption, making it a prominent feature in the IR spectrum. chemidept.com The P-C bond stretching vibrations can also be observed, for instance, at 1465 cm⁻¹ in trioctylphosphine oxide. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Under electron impact (EI) ionization, phosphine oxides undergo characteristic fragmentation. Studies on triphenylphosphine oxide and other alkyldiphenylphosphine oxides have detailed these fragmentation pathways. acs.org The molecular ion peak (M⁺) is typically observed, and subsequent fragmentation can involve the loss of substituent groups. The fragmentation patterns help in deducing the structure of the substituents attached to the phosphorus atom. For example, in the mass spectrum of phosphine (PH₃), fragments corresponding to the loss of hydrogen atoms are observed. mdpi.comnist.gov

By combining the definitive solid-state structure from XRD with the complementary data from NMR, IR, and mass spectrometry, a complete and unambiguous characterization of phosphine oxide, methyldipropyl- and its analogs can be achieved.

Supramolecular Chemistry and Non Covalent Interactions of Phosphine Oxides

Halogen Bonding Interactions with Phosphine (B1218219) Oxides as Acceptors

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). acs.org The oxygen atom of the phosphoryl group in phosphine oxides is an excellent halogen bond acceptor due to its high electron-donating ability. mdpi.com This interaction, denoted as R–X···O=P, where X is a halogen, is characterized by distances shorter than the sum of the van der Waals radii of the interacting atoms and a nearly linear geometry (R-X···O angle approaching 180°). nih.gov

Studies on various phosphine oxides, such as trimethylphosphine (B1194731) oxide and triphenylphosphine (B44618) oxide, have provided significant insights into the nature of these interactions. mdpi.comacs.org For instance, complexes between phosphine oxides and strong halogen bond donors like pentafluoroiodobenzene have been extensively characterized. acs.org The strength of the halogen bond is influenced by the substituents on the phosphorus atom and the nature of the halogen donor. It is expected that methyldipropylphosphine oxide would exhibit similar, if not enhanced, acceptor capabilities due to the electron-donating nature of the alkyl groups.

The formation of halogen-bonded complexes can be monitored by spectroscopic techniques such as ³¹P NMR and IR spectroscopy. Upon complexation, a downfield shift in the ³¹P NMR signal (ΔδP) and a shift in the P=O stretching frequency (Δν) are observed, which correlate with the strength of the halogen bond. nih.gov These spectroscopic shifts serve as valuable descriptors for the halogen bond-accepting properties of phosphine oxides.

Table 1: Representative Halogen Bond Interaction Data for Phosphine Oxide Complexes

| Phosphine Oxide | Halogen Donor | X···O Distance (Å) | R-X···O Angle (°) | Interaction Energy (kJ/mol) |

| Trimethylphosphine Oxide | F-I | 2.783 | 176.5 | -35.2 |

| Trimethylphosphine Oxide | Cl-I | 2.912 | 178.1 | -28.5 |

| Trimethylphosphine Oxide | Br-I | 2.987 | 178.9 | -25.1 |

| Triphenylphosphine Oxide | Pentafluoroiodobenzene | 2.789 | 174.3 | - |

Hydrogen Bonding Networks in Phosphine Oxide Systems

The phosphoryl oxygen of phosphine oxides is also a strong hydrogen bond acceptor, readily participating in the formation of intricate hydrogen-bonded networks. These interactions are fundamental to the crystal engineering and self-assembly of phosphine oxide-containing systems. The general representation of this interaction is D–H···O=P, where D-H is a hydrogen bond donor.

Computational and experimental studies on related phosphine oxides have shown that the P=O group can participate in multiple hydrogen bonds simultaneously, leading to the formation of chains, sheets, and three-dimensional networks. The analysis of these networks is crucial for understanding the physical properties of the materials, such as melting point and solubility.

Host-Guest Chemistry and Molecular Recognition

The directional and specific nature of non-covalent interactions involving phosphine oxides makes them excellent candidates for applications in host-guest chemistry and molecular recognition. In this context, a larger molecule (the host) can selectively bind a smaller molecule (the guest) through a combination of interactions, including hydrogen and halogen bonds.

Phosphine oxides can be incorporated into larger molecular frameworks, such as macrocycles or cavitands, to create hosts with a high affinity and selectivity for specific guests. The phosphoryl oxygen can act as a key recognition site, binding to complementary functional groups on the guest molecule. For instance, a host containing multiple phosphine oxide moieties could be designed to bind poly-ammonium or other cationic guests through a combination of ion-dipole and hydrogen bonding interactions.

While specific examples detailing methyldipropylphosphine oxide as a host or guest are not prevalent in the provided search results, the principles of molecular recognition established with other phosphine oxides are directly applicable. The binding strength of a host-guest complex involving a phosphine oxide can be quantified by its association constant (Ka), which is a measure of the equilibrium between the free and complexed species.

Self-Assembly and Ordered Architectures

The ability of phosphine oxides to engage in directional non-covalent interactions like halogen and hydrogen bonding drives their self-assembly into well-defined, ordered supramolecular architectures. This process can lead to the formation of a variety of structures, from simple dimers to complex oligomeric and polymeric assemblies. acs.org

The resulting ordered architectures can exhibit interesting properties and functions, such as liquid crystallinity or the ability to form porous materials. The study of the self-assembly of phosphine oxides is a vibrant area of research with potential applications in materials science, nanotechnology, and crystal engineering. The predictable nature of the non-covalent interactions involving the phosphine oxide group allows for the rational design of new functional supramolecular materials.

Structural Modifications and Design of Phosphine Oxide Derivatives

P-Chiral Phosphine (B1218219) Oxides: Asymmetric Synthesis and Resolution Strategies

The synthesis of P-chiral phosphine oxides, which possess a stereogenic phosphorus center, is a significant challenge in synthetic chemistry. These chiral molecules are highly valuable as ligands in asymmetric catalysis and as chiral building blocks. While general methods for the asymmetric synthesis of P-chiral phosphine oxides are well-documented, specific applications to methyldipropylphosphine oxide are not extensively reported in the literature. However, established strategies can be extrapolated to this specific compound.

Asymmetric Synthesis:

The direct asymmetric synthesis of P-chiral phosphine oxides often involves the use of chiral auxiliaries. rsc.orgnih.gov A common approach is the reaction of a dichlorophosphine with a chiral alcohol or amine to form a diastereomeric mixture of phosphites or phosphoramidites. Subsequent reaction with Grignard reagents and oxidation can lead to the desired P-chiral phosphine oxide. For methyldipropylphosphine oxide, this would conceptually involve the reaction of methyldichlorophosphine (B1584959) with a chiral auxiliary, followed by the sequential addition of two propyl Grignard reagents and an oxidation step. The success of this approach would depend on the diastereoselectivity of the Grignard addition steps.

Another powerful method is the catalytic asymmetric P–C bond formation. nih.govrsc.orgresearchgate.net This can involve the kinetic resolution of racemic secondary phosphine oxides or the desymmetrization of prochiral phosphine oxides. nih.govrsc.org For instance, a racemic mixture of methylpropylphosphine oxide could potentially be resolved through a catalytic reaction that selectively converts one enantiomer to a tertiary phosphine oxide.

Resolution Strategies:

Classical resolution of racemic phosphine oxides via the formation of diastereomeric salts with a chiral resolving agent is a widely used technique. researchgate.netnih.gov For methyldipropylphosphine oxide, this would entail reacting the racemic mixture with a chiral acid or base to form diastereomeric complexes that can be separated by fractional crystallization. The choice of the resolving agent and the crystallization solvent is crucial for efficient separation. researchgate.net

Chromatographic methods, particularly using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), offer a powerful tool for the analytical and preparative separation of enantiomers of P-chiral compounds. nsf.gov

| Method | Description | Potential Application to Methyldipropylphosphine Oxide | Key Considerations |

| Chiral Auxiliary | Use of a chiral molecule to induce diastereoselectivity in the synthesis. rsc.orgnih.gov | Reaction of methyldichlorophosphine with a chiral diol, followed by reaction with propyl Grignard and oxidation. | Diastereoselectivity of the nucleophilic substitution. |

| Kinetic Resolution | Enantioselective reaction of a racemic mixture, where one enantiomer reacts faster than the other. nih.gov | Catalytic asymmetric allylation or cross-coupling of racemic methylpropylphosphine oxide. | Efficiency and selectivity of the catalyst. |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. researchgate.netnih.gov | Reaction of racemic methyldipropylphosphine oxide with a chiral acid or base. | Selection of resolving agent and crystallization conditions. |

| Chiral HPLC | Chromatographic separation using a chiral stationary phase. nsf.gov | Analytical and preparative separation of the enantiomers of methyldipropylphosphine oxide. | Choice of the appropriate chiral column and mobile phase. |

Functionalized Phosphine Oxide Ligands and Probes

The introduction of functional groups into the phosphine oxide scaffold is a key strategy for developing new ligands and chemical probes. These functional groups can modulate the coordinating ability of the phosphine oxide, introduce new binding sites, or incorporate reporter groups for sensing applications. While specific examples for methyldipropylphosphine oxide are scarce, the general principles of functionalization are well-established. nih.govrsc.orgnih.gov

Functionalized Ligands:

Functionalized phosphine oxide ligands are designed to interact with metal centers in a specific manner. The introduction of donor atoms like nitrogen, oxygen, or sulfur into the alkyl chains of methyldipropylphosphine oxide could lead to the formation of bidentate or tridentate ligands. For example, hydroxylation or amination of one of the propyl chains would create a P,O- or P,N-chelating ligand, respectively. The nature and position of the functional group would significantly influence the coordination geometry and stability of the resulting metal complexes.

Chemical Probes:

Phosphine oxides can serve as the recognition element in chemical probes due to the strong Lewis basicity of the phosphoryl oxygen. nih.gov A chemical probe based on methyldipropylphosphine oxide could be designed by attaching a fluorophore or a chromophore to one of the propyl chains. The binding of a target analyte to the phosphine oxide moiety could then induce a change in the spectroscopic properties of the reporter group, allowing for detection. The design of such probes requires careful consideration of the linker between the phosphine oxide and the reporter group to ensure efficient signal transduction.

| Type of Derivative | Functional Group | Potential Application | Design Considerations |

| Chelating Ligand | Hydroxyl (-OH), Amino (-NH2) | Coordination chemistry, catalysis | Position of the functional group, chelate ring size |

| Chemical Probe | Fluorophore, Chromophore | Sensing and imaging | Linker between phosphine oxide and reporter, analyte selectivity |

| Bioconjugate | Biotin, Peptide | Targeted delivery, biological studies | Biocompatibility, stability of the conjugate |

Multi-dentate and Bridged Phosphine Oxide Systems

Building upon the concept of functionalized ligands, the creation of multi-dentate and bridged phosphine oxide systems offers access to more complex and pre-organized ligand architectures. These systems can encapsulate metal ions, act as scaffolds for supramolecular assemblies, or serve as catalysts with unique steric and electronic properties.

Multi-dentate Systems:

Multi-dentate ligands based on methyldipropylphosphine oxide could be synthesized by linking two or more methyldipropylphosphine oxide units together. This could be achieved by introducing reactive functional groups on the propyl chains, such as a terminal halide or an alkene, which can then be used for coupling reactions. The resulting polydentate ligands would exhibit enhanced binding affinities for metal ions due to the chelate effect.

Bridged Systems:

Bridged phosphine oxides, where two phosphorus atoms are connected by a rigid or flexible linker, represent another important class of ligands. The nature of the bridging group dictates the distance and orientation of the two phosphine oxide moieties, which in turn influences their coordination behavior. While no specific bridged systems derived from methyldipropylphosphine oxide have been reported, one could envision synthesizing such molecules by, for example, connecting two methylpropylphosphinyl units with a phenylene or a short alkyl chain bridge.

| System Type | Description | Potential Synthetic Strategy | Properties and Applications |

| Multi-dentate Ligand | Two or more phosphine oxide units linked together. | Coupling of functionalized methyldipropylphosphine oxide monomers. | Enhanced metal binding, formation of polynuclear complexes. |

| Bridged Phosphine Oxide | Two phosphine oxide groups connected by a linker. | Synthesis of a bis(propyl)phosphine oxide precursor followed by methylation. | Pre-organized ligand for specific metal coordination, catalyst design. |

Emerging Research Areas and Future Perspectives

Role in Advanced Materials (e.g., Water-Crosslinkable Polyolefins, Nanocomposites)

The unique properties of the phosphoryl (P=O) group are being leveraged to create novel advanced materials. The strong polarity and hydrogen-bonding capabilities of the P=O bond make phosphine (B1218219) oxides, including by extension methyldipropylphosphine oxide, valuable components in functional polymers and nanocomposites.